molecular formula C21H16ClF3N4O4 B1682151 索拉非尼N-氧化物 CAS No. 583840-03-3

索拉非尼N-氧化物

货号 B1682151
CAS 编号: 583840-03-3
分子量: 480.8 g/mol
InChI 键: BQAZCCVUZDIZDC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sorafenib N-Oxide is a pharmacologically active metabolite of Sorafenib, a multi-kinase inhibitor . It is clinically significant in the treatment of hepatocellular and renal cancers . Sorafenib undergoes CYP3A4-dependent oxidation in the liver to produce Sorafenib N-Oxide .


Synthesis Analysis

The main circulating metabolite in the plasma is Sorafenib N-Oxide, and it is produced through the oxidation of Sorafenib by CYP3A4 . It comprises 9 – 16% of the circulating analytes at steady-state and exhibits an in vitro potency similar to Sorafenib .


Molecular Structure Analysis

The molecular structure of Sorafenib N-Oxide has been studied using various techniques such as X-ray diffractometry and X-ray photoelectron spectroscopy . Further molecular docking studies of Sorafenib and Sorafenib N-Oxide with the 1TQN crystal structure of CYP3A4 have been undertaken .


Chemical Reactions Analysis

In the optimal docking pose, the N-oxide moiety of Sorafenib N-Oxide was found to interact directly with the heme moiety of CYP3A4 . These findings suggest that Sorafenib N-Oxide could contribute to pharmacokinetic interactions involving Sorafenib, perhaps in individuals who produce high circulating concentrations of the metabolite .


Physical And Chemical Properties Analysis

Sorafenib is a small lipophilic molecule with low solubility and high permeability . After oral administration, it is rapidly absorbed from the gastrointestinal tract and reaches the liver via the portal vein . Sorafenib reaches peak plasma levels between 1 and 12 hours, and reaches steady-state concentrations typically around 7 days .

科学研究应用

1. Inhibition of Human Hepatic CYP3A4

  • Summary of Application : Sorafenib N-Oxide (SNO) is a multi-kinase inhibitor that is clinically important in the treatment of hepatocellular and renal cancers. It undergoes CYP3A4-dependent oxidation in the liver to become pharmacologically active .
  • Methods of Application : The study was undertaken in hepatic microsomes from individual donors. Enzyme kinetics of CYP3A4-mediated midazolam 1’-hydroxylation in individual human hepatic microsomes were analyzed by non-linear regression and appropriate replots .
  • Results or Outcomes : SNO and Sorafenib were found to be linear-mixed inhibitors of microsomal CYP3A4 activity. Molecular docking studies of Sorafenib and SNO with the 1TQN crystal structure of CYP3A4 were undertaken. SNO elicited a larger number of interactions with key amino acid residues located in substrate recognition sequences of the enzyme .

2. Drug Delivery Systems

  • Methods of Application : The review is organized by type of carriers including natural biomacromolecule (lipid, chitosan, cyclodextrin, etc.); synthetic polymer (poly (lactic- co -glycolic acid), polyethyleneimine, brush copolymer, etc.); mesoporous silica; gold nanoparticles; and others .
  • Results or Outcomes : Co-delivery of SF and other active agents for targeted SF nanosystems and synergistic drug combinations are also highlighted. All these studies showed promising results for targeted treatment of HCC and other cancers by SF-based nanomedicines .

3. Pharmacokinetic Interactions

  • Summary of Application : Sorafenib N-Oxide could contribute to pharmacokinetic interactions involving Sorafenib, perhaps in individuals who produce high circulating concentrations of the metabolite .
  • Methods of Application : The study assessed the possibility that Sorafenib N-Oxide might contribute to pharmacokinetic interactions mediated by Sorafenib in hepatic microsomes from individual donors .
  • Results or Outcomes : Sorafenib N-Oxide and Sorafenib were found to be linear-mixed inhibitors of microsomal CYP3A4 activity .

4. High-Dose, Pulsatile Regimen

  • Summary of Application : Sorafenib is administered using a high-dose, pulsatile regimen in patients .
  • Methods of Application : The sorafenib AUC (0–12 h) was established by the department of Clinical Pharmacology and Pharmacy within 72 h after ingestion, and if necessary, the dose was adjusted accordingly to achieve the target AUC (0–12 h) of the exposure cohort .
  • Results or Outcomes : The study does not provide specific results or outcomes .

5. Anticancer Activity Enhancement

  • Summary of Application : The anticancer activity of Sorafenib can be enhanced .
  • Methods of Application : The study observed a slight red-shift of the absorption maximum of Sorafenib compared to that in methanol .
  • Results or Outcomes : The study does not provide specific results or outcomes .

6. Monitoring of Sorafenib

  • Summary of Application : To ensure the curative effect and safety by therapeutic drug monitoring (TDM), a high throughput method was developed to quantify sorafenib, regorafenib, cabozantinib and their active metabolites in plasma simultaneously .
  • Methods of Application : The study does not provide specific methods of application .
  • Results or Outcomes : The study does not provide specific results or outcomes .

安全和危害

Sorafenib, due to its adverse effects, must be discontinued by 20% of patients within 1 month after the first administration . Diarrhea, rash, fatigue, hand-foot skin reactions, and hypertension are the most common adverse events associated with Sorafenib . Serious adverse effects such as liver failure, hepatic encephalopathy, and pneumonitis also arise in some cases .

未来方向

Future research directions include the development of rational combinations either with cytotoxic compounds or biologically targeted compounds and the identification of subsets of patients that might benefit from the other targets of Sorafenib . Another logical therapeutic approach is the concept of dual inhibition of the VEGF signaling pathway, and the combination of Sorafenib with bevacizumab is being explored in several phase I trials .

属性

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methyl-1-oxidopyridin-1-ium-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF3N4O4/c1-26-19(30)18-11-15(8-9-29(18)32)33-14-5-2-12(3-6-14)27-20(31)28-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,27,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAZCCVUZDIZDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=[N+](C=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431376
Record name Sorafenib N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sorafenib N-Oxide

CAS RN

583840-03-3
Record name Sorafenib N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAY-673472
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XYK65KIGD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sorafenib N-Oxide
Reactant of Route 2
Sorafenib N-Oxide
Reactant of Route 3
Reactant of Route 3
Sorafenib N-Oxide
Reactant of Route 4
Reactant of Route 4
Sorafenib N-Oxide
Reactant of Route 5
Reactant of Route 5
Sorafenib N-Oxide
Reactant of Route 6
Reactant of Route 6
Sorafenib N-Oxide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。